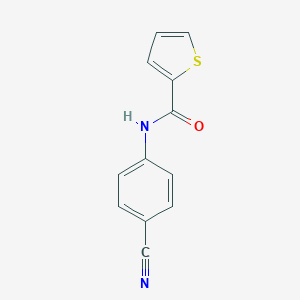
N-(4-cyanophenyl)thiophene-2-carboxamide
説明
“N-(4-cyanophenyl)thiophene-2-carboxamide” is a chemical compound with the molecular formula C12H8N2OS . It has a molecular weight of 228.27 g/mol . The compound is also known by other names such as “N-(4-cyanophenyl)-2-thiophenecarboxamide” and "SCHEMBL8888157" .
Synthesis Analysis
The synthesis of thiophene-2-carboxamide derivatives, which includes “this compound”, involves the cyclization of precursor compounds in alcoholic sodium ethoxide . The precursors include ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylate derivatives, 2-acetyl-2-arylazo-thioacetanilide derivatives, and N-aryl-2-cyano-3-mercapto-3-(phenylamino)acrylamide derivatives .
Molecular Structure Analysis
The molecular structure of “this compound” has been analyzed using various spectroscopic methods including IR, 1H NMR, and mass spectroscopy . The compound exhibits a close HOMO–LUMO energy gap (ΔE H-L), with the amino derivatives having the highest and the methyl derivatives having the lowest .
Physical and Chemical Properties Analysis
“this compound” has several computed properties. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 2 and a topological polar surface area of 81.1 Ų . Its exact mass and monoisotopic mass are both 228.03573406 g/mol .
科学的研究の応用
Anticancer Activity
N-(4-cyanophenyl)thiophene-2-carboxamide and its derivatives have been studied for their anticancer properties. For instance, a series of thiophene-2-carboxamide derivatives have been synthesized and evaluated for their in vitro cytotoxic activity, with some showing potent inhibitory activity against various cancer cell lines (Gulipalli et al., 2019). Additionally, new thiophene, thiazolyl-thiophene, and thienopyridine derivatives have been synthesized and tested for in vitro cytotoxicity, revealing significant inhibitory activity against cancer cell lines (Atta & Abdel‐Latif, 2021).
Antimicrobial Activity
Thiophene-2-carboxamide compounds have also been investigated for their antimicrobial properties. N-(thiophen-2-ylmethyl)thiophene-2-carboxamide, for example, exhibited effective antibacterial activity against various microorganisms (Cakmak et al., 2022). Other studies have reported the synthesis and antimicrobial activity screening of Schiff bases of 2-amino-4-(4-acetamido phenyl)thiophene-3-carboxamide, highlighting their potential in this field (Arora et al., 2012).
Heterocyclic Synthesis
These compounds have also been used in heterocyclic synthesis. The synthesis of 3-amino-4-cyano-N-phenylaminothiophene-2-carboxamide and its derivatives has been explored, demonstrating their utility in creating new antibiotic and antibacterial drugs (Ahmed, 2007). Additionally, the intramolecular Diels–Alder reaction of N-(2-thienyl)allene carboxamides, wherein the thiophene nucleus acts as a diene or dienophile, showcases the versatility of these compounds in organic synthesis (Himbert et al., 1990).
Optical and Structural Studies
Furthermore, these compounds have been studied for their optical properties and structural analysis. Research on the synthesis and optical properties of 2-functionally substituted 4,5-dihydrothieno[3,2-c]quinolines, derived from thiophene-2-carboxamides, provides insights into their potential applications in materials science (Bogza et al., 2018).
将来の方向性
The future research directions for “N-(4-cyanophenyl)thiophene-2-carboxamide” and related compounds could involve further exploration of their antioxidant and antibacterial properties . Additionally, the compounds could be studied for potential applications in other areas, such as anticonvulsant effects .
特性
IUPAC Name |
N-(4-cyanophenyl)thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2OS/c13-8-9-3-5-10(6-4-9)14-12(15)11-2-1-7-16-11/h1-7H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXYSTXOKGMXKEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501276417 | |
| Record name | N-(4-Cyanophenyl)-2-thiophenecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501276417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137272-71-0 | |
| Record name | N-(4-Cyanophenyl)-2-thiophenecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=137272-71-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Cyanophenyl)-2-thiophenecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501276417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


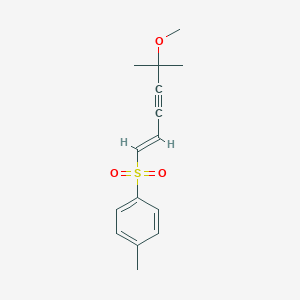
![[1,2,5]Thiadiazolo[3,4-g][2,1,3]benzothiadiazole](/img/structure/B398312.png)
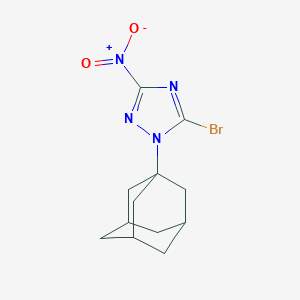
![ethyl 4-(5-[4-(dimethylamino)benzylidene]-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl)benzoate](/img/structure/B398318.png)
![methyl 4-{[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)(phenyl)methyl]amino}benzoate](/img/structure/B398319.png)
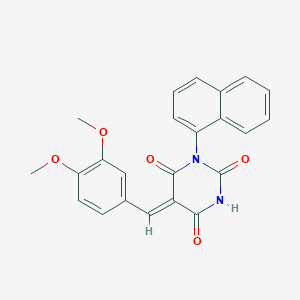
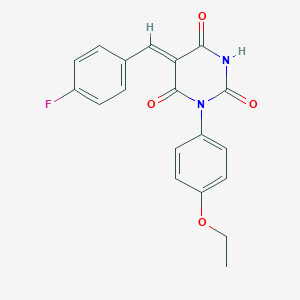
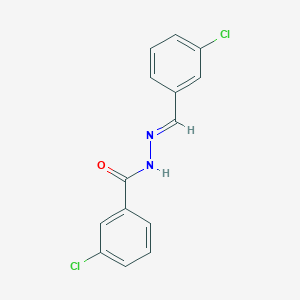
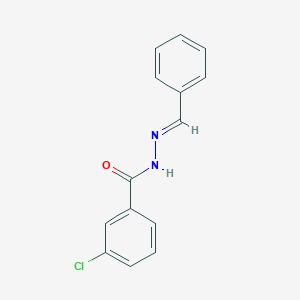

![2-chloro-N'-[3-(2-furyl)-1-methyl-2-propenylidene]benzohydrazide](/img/structure/B398330.png)
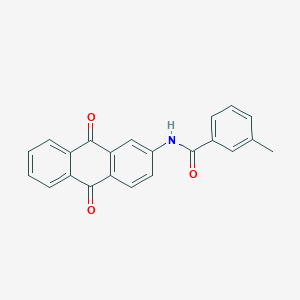
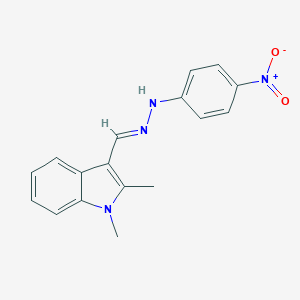
![N'-[5-(2-furyl)-2,4-pentadienylidene]-2-(2-naphthyloxy)acetohydrazide](/img/structure/B398334.png)
